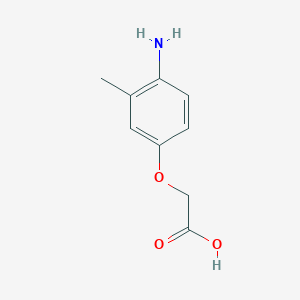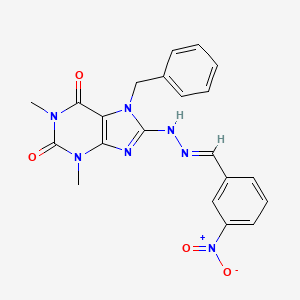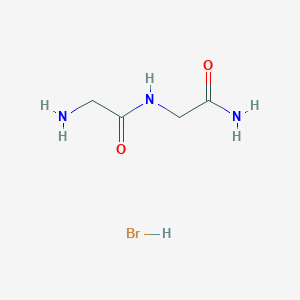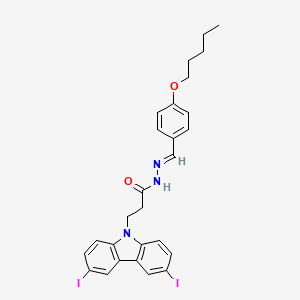![molecular formula C14H10Cl2O2 B12052045 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde est un composé organique de formule moléculaire C14H10Cl2O2. Il s'agit d'un dérivé chloré du benzaldéhyde, caractérisé par la présence de deux atomes de chlore et d'une liaison éther benzylique. Ce composé est utilisé dans diverses synthèses chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde implique généralement la réaction du chlorure de 3-chlorobenzyl avec le 3-chloro-4-hydroxybenzaldéhyde en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation de la liaison éther benzylique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir la qualité constante du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit pour former des alcools en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Amines, thiols et autres nucléophiles
Principaux produits formés
Oxydation : Acide 3-Chloro-4-[(3-chlorobenzyl)oxy]benzoïque
Réduction : Alcool 3-Chloro-4-[(3-chlorobenzyl)oxy]benzylique
Substitution : Divers dérivés benzaldéhydiques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. La liaison éther benzylique et les atomes de chlore peuvent également contribuer à sa réactivité globale et à ses effets biologiques .
Applications De Recherche Scientifique
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl ether linkage and chlorine atoms may also contribute to its overall reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldéhyde
- 3-Chlorobenzaldéhyde
- Acide 3-Chloro-4-(3-chlorobenzyloxy)phénylboronique
Unicité
Le 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldéhyde est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de deux atomes de chlore et d'une liaison éther benzylique le différencie des autres dérivés du benzaldéhyde, ce qui en fait un composé précieux pour les synthèses chimiques ciblées et les applications de recherche .
Propriétés
Formule moléculaire |
C14H10Cl2O2 |
|---|---|
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
3-chloro-4-[(3-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-8H,9H2 |
Clé InChI |
OJINYVFYBSKHTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)

![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)



